molecular formula C11H10F2N2O4 B5232954 ethyl (E)-3-(3,4-difluoroanilino)-2-nitroprop-2-enoate

ethyl (E)-3-(3,4-difluoroanilino)-2-nitroprop-2-enoate

Cat. No.: B5232954
M. Wt: 272.20 g/mol
InChI Key: XYPGJHIEXAGKQL-UXBLZVDNSA-N
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Description

Ethyl (E)-3-(3,4-difluoroanilino)-2-nitroprop-2-enoate is a synthetic organic compound characterized by the presence of a nitro group, a difluoroaniline moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-(3,4-difluoroanilino)-2-nitroprop-2-enoate typically involves the reaction of 3,4-difluoroaniline with ethyl 2-nitroacrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(3,4-difluoroanilino)-2-nitroprop-2-enoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The difluoroaniline moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: Ethyl (E)-3-(3,4-difluoroanilino)-2-aminoprop-2-enoate.

    Substitution: Ethyl (E)-3-(substituted anilino)-2-nitroprop-2-enoate.

    Hydrolysis: 3-(3,4-difluoroanilino)-2-nitroprop-2-enoic acid.

Scientific Research Applications

Ethyl (E)-3-(3,4-difluoroanilino)-2-nitroprop-2-enoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of ethyl (E)-3-(3,4-difluoroanilino)-2-nitroprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The difluoroaniline moiety may enhance the compound’s binding affinity to its targets, thereby modulating its activity.

Comparison with Similar Compounds

Ethyl (E)-3-(3,4-difluoroanilino)-2-nitroprop-2-enoate can be compared with other similar compounds, such as:

    Ethyl (E)-3-(3,4-dichloroanilino)-2-nitroprop-2-enoate: Similar structure but with chlorine atoms instead of fluorine, which may affect its reactivity and biological activity.

    Ethyl (E)-3-(3,4-dimethoxyanilino)-2-nitroprop-2-enoate:

    Ethyl (E)-3-(3,4-dimethylanilino)-2-nitroprop-2-enoate: Methyl groups replace fluorine, resulting in altered steric and electronic effects.

Properties

IUPAC Name

ethyl (E)-3-(3,4-difluoroanilino)-2-nitroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O4/c1-2-19-11(16)10(15(17)18)6-14-7-3-4-8(12)9(13)5-7/h3-6,14H,2H2,1H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPGJHIEXAGKQL-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=C(C=C1)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=CC(=C(C=C1)F)F)/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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